3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole: is an organic compound with the molecular formula C5H4BrF3N2 It is a pyrazole derivative, characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a trifluoromethyl group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole precursor.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
Chemistry: 3-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound finds applications in the agrochemical industry as a potential intermediate for the synthesis of pesticides and herbicides. It is also used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 3-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
- 3-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
Comparison: Compared to similar compounds, 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to the specific positioning of its substituents on the pyrazole ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in drug design and material science.
Properties
CAS No. |
2384788-06-9 |
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Molecular Formula |
C5H4BrF3N2 |
Molecular Weight |
229.00 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(4(6)10-11)5(7,8)9/h2H,1H3 |
InChI Key |
SGNOMDUQSJKMFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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